![molecular formula C14H10F3N3O B14197939 [7-(trifluoromethyl)-9H-carbazol-2-yl]urea CAS No. 872604-33-6](/img/structure/B14197939.png)
[7-(trifluoromethyl)-9H-carbazol-2-yl]urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[7-(trifluoromethyl)-9H-carbazol-2-yl]urea: is a compound that features a trifluoromethyl group attached to a carbazole moiety, linked through a urea functional group. The trifluoromethyl group is known for its electron-withdrawing properties, which can significantly influence the chemical behavior and biological activity of the compound. Carbazole derivatives are well-known for their diverse applications in pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the trifluoromethylation of a carbazole precursor using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonium salts under radical conditions . The resulting trifluoromethylated carbazole is then reacted with an isocyanate or a carbamoyl chloride to form the urea derivative .
Industrial Production Methods
Industrial production methods for [7-(trifluoromethyl)-9H-carbazol-2-yl]urea may involve continuous flow processes to enhance efficiency and yield. These methods often utilize catalysts and optimized reaction conditions to ensure high selectivity and minimal by-products. The use of green chemistry principles, such as solvent-free reactions or the use of environmentally benign solvents, is also explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
[7-(trifluoromethyl)-9H-carbazol-2-yl]urea: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized carbazole derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced carbazole derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products
Scientific Research Applications
[7-(trifluoromethyl)-9H-carbazol-2-yl]urea: has a wide range of scientific research applications:
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel pharmaceuticals with improved efficacy and reduced side effects.
Mechanism of Action
The mechanism of action of [7-(trifluoromethyl)-9H-carbazol-2-yl]urea involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with biological targets, such as enzymes and receptors, by increasing its lipophilicity and metabolic stability. The urea linkage allows for hydrogen bonding interactions with target proteins, potentially inhibiting their activity or altering their function .
Comparison with Similar Compounds
[7-(trifluoromethyl)-9H-carbazol-2-yl]urea: can be compared with other similar compounds, such as:
[7-(trifluoromethyl)-9H-carbazol-2-yl]amine: Lacks the urea linkage, which may result in different biological activity and chemical reactivity.
[7-(trifluoromethyl)-9H-carbazol-2-yl]thiourea: Contains a thiourea group instead of a urea group, potentially altering its interaction with biological targets.
[7-(trifluoromethyl)-9H-carbazol-2-yl]carbamate: Features a carbamate group, which may influence its pharmacokinetic properties and biological activity.
The uniqueness of This compound
Properties
CAS No. |
872604-33-6 |
|---|---|
Molecular Formula |
C14H10F3N3O |
Molecular Weight |
293.24 g/mol |
IUPAC Name |
[7-(trifluoromethyl)-9H-carbazol-2-yl]urea |
InChI |
InChI=1S/C14H10F3N3O/c15-14(16,17)7-1-3-9-10-4-2-8(19-13(18)21)6-12(10)20-11(9)5-7/h1-6,20H,(H3,18,19,21) |
InChI Key |
JWEBYTUDKRLSAX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1C(F)(F)F)NC3=C2C=CC(=C3)NC(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[5-(7-Phenylheptane-1-sulfonyl)-1,3,4-oxadiazol-2-yl]pyridine](/img/structure/B14197861.png)
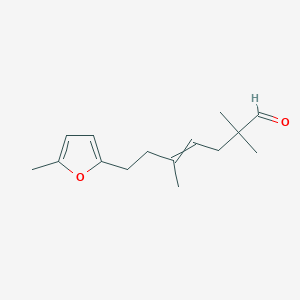
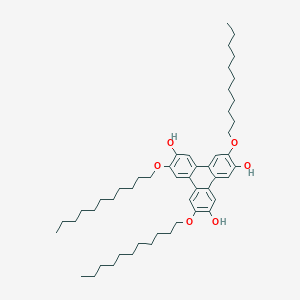
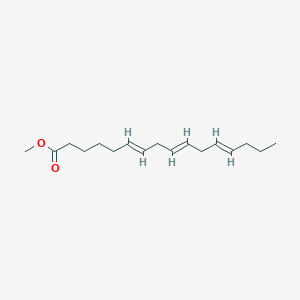
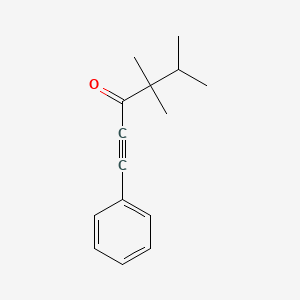
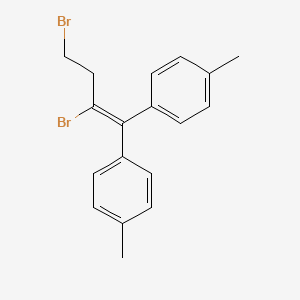
![N-[Methoxy(phenyl)methyl]formamide](/img/structure/B14197894.png)
![2-Pyridineacetamide, 5-(2-ethoxyphenyl)-N-[(3-fluorophenyl)methyl]-](/img/structure/B14197898.png)
![4-[3-(6-Phenylpyridin-3-yl)propyl]thiomorpholin-3-one](/img/structure/B14197900.png)

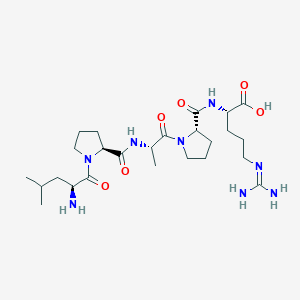
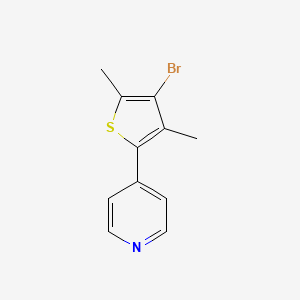
![2-[(4-Methylbenzene-1-sulfonyl)amino]dodecyl propanoate](/img/structure/B14197951.png)
![5-[(2R)-2-hydroxypentadecyl]benzene-1,3-diol](/img/structure/B14197955.png)
